5-S-cysteinyl-glycyl-dopa
5-S-cysteinyl-glycyl-dopa
Brand Name:
Vulcanchem
CAS No.:
110823-49-9
VCID:
VC0010848
InChI:
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1
SMILES:
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N
Molecular Formula:
C14H19N3O7S
Molecular Weight:
373.38 g/mol
5-S-cysteinyl-glycyl-dopa
CAS No.: 110823-49-9
Main Products
VCID: VC0010848
Molecular Formula: C14H19N3O7S
Molecular Weight: 373.38 g/mol
CAS No. | 110823-49-9 |
---|---|
Product Name | 5-S-cysteinyl-glycyl-dopa |
Molecular Formula | C14H19N3O7S |
Molecular Weight | 373.38 g/mol |
IUPAC Name | (2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
Standard InChI | InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
Standard InChIKey | BEKGUNWQTPPXTG-YUMQZZPRSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Synonyms | 5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
PubChem Compound | 196640 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume